1,5-Dichloro-2-isothiocyanato-3-methylbenzene
Overview
Description
1,5-Dichloro-2-isothiocyanato-3-methylbenzene is an aromatic compound with the molecular formula C8H5Cl2NS. It is characterized by the presence of two chlorine atoms, an isothiocyanate group, and a methyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-isothiocyanato-3-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 1,5-dichloro-3-methylbenzene with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent decomposition of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-isothiocyanato-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Addition Reactions: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (Et3N).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Addition Reactions: Formation of thiourea derivatives.
Oxidation and Reduction Reactions: Formation of sulfonyl or amine derivatives.
Scientific Research Applications
1,5-Dichloro-2-isothiocyanato-3-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,5-dichloro-2-isothiocyanato-3-methylbenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound’s molecular targets include amino groups on lysine residues and thiol groups on cysteine residues, leading to the formation of stable thiourea or thiocarbamate linkages.
Comparison with Similar Compounds
1,5-Dichloro-2-isothiocyanato-3-methylbenzene can be compared with other similar compounds, such as:
1,3-Dichloro-2-isothiocyanato-4-methylbenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
1,5-Dichloro-2-isothiocyanato-4-methylbenzene: Similar structure with a different position of the methyl group, affecting its chemical properties and uses.
2,4-Dichloro-6-methylphenylisothiocyanate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c1-5-2-6(9)3-7(10)8(5)11-4-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPHFOQAAZPOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C=S)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371083 | |
Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-83-1 | |
Record name | 1,5-Dichloro-2-isothiocyanato-3-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-dichloro-2-isothiocyanato-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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